molecular formula C15H20N2O B15323644 2-(2,2-Dimethylpropyl)-8-ethylimidazo[1,2-a]pyridine-3-carbaldehyde

2-(2,2-Dimethylpropyl)-8-ethylimidazo[1,2-a]pyridine-3-carbaldehyde

Cat. No.: B15323644
M. Wt: 244.33 g/mol
InChI Key: CTQVBQZBLNZRBT-UHFFFAOYSA-N
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Description

2-(2,2-Dimethylpropyl)-8-ethylimidazo[1,2-a]pyridine-3-carbaldehyde is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family This compound is characterized by its fused bicyclic structure, which includes an imidazole ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Dimethylpropyl)-8-ethylimidazo[1,2-a]pyridine-3-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2,2-dimethylpropylamine with 2-ethylpyridine-3-carboxaldehyde under acidic conditions to form the imidazo[1,2-a]pyridine core. This is followed by selective functionalization to introduce the 3-carbaldehyde group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient synthesis. The purification process often involves recrystallization and chromatographic techniques to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Dimethylpropyl)-8-ethylimidazo[1,2-a]pyridine-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The imidazo[1,2-a]pyridine core can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under various conditions.

Major Products

    Oxidation: 2-(2,2-Dimethylpropyl)-8-ethylimidazo[1,2-a]pyridine-3-carboxylic acid.

    Reduction: 2-(2,2-Dimethylpropyl)-8-ethylimidazo[1,2-a]pyridine-3-methanol.

    Substitution: Various substituted imidazo[1,2-a]pyridine derivatives depending on the reagents used.

Scientific Research Applications

2-(2,2-Dimethylpropyl)-8-ethylimidazo[1,2-a]pyridine-3-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-(2,2-Dimethylpropyl)-8-ethylimidazo[1,2-a]pyridine-3-carbaldehyde involves its interaction with specific molecular targets. The imidazo[1,2-a]pyridine core can interact with enzymes and receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their function. These interactions can affect various cellular pathways, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde: Similar structure but with a phenyl group instead of the 2,2-dimethylpropyl and 8-ethyl groups.

    2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide: Contains a carboxamide group instead of the carbaldehyde group.

Uniqueness

2-(2,2-Dimethylpropyl)-8-ethylimidazo[1,2-a]pyridine-3-carbaldehyde is unique due to the presence of the 2,2-dimethylpropyl and 8-ethyl groups, which enhance its chemical stability and potential biological activity. These structural features differentiate it from other imidazo[1,2-a]pyridine derivatives and contribute to its distinct properties and applications.

Properties

Molecular Formula

C15H20N2O

Molecular Weight

244.33 g/mol

IUPAC Name

2-(2,2-dimethylpropyl)-8-ethylimidazo[1,2-a]pyridine-3-carbaldehyde

InChI

InChI=1S/C15H20N2O/c1-5-11-7-6-8-17-13(10-18)12(16-14(11)17)9-15(2,3)4/h6-8,10H,5,9H2,1-4H3

InChI Key

CTQVBQZBLNZRBT-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CN2C1=NC(=C2C=O)CC(C)(C)C

Origin of Product

United States

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